3alpha-Hydroxy-6-oxo-5alpha-cholan-24-oic acid
Overview
Description
3alpha-Hydroxy-6-oxo-5alpha-cholan-24-oic acid, also known as 6-Ketolithocholic acid, is a bile acid derivative. It is a significant compound in the study of bile acids and their roles in various biological processes. This compound has the molecular formula C24H38O4 and a molecular weight of 390.56 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3alpha-Hydroxy-6-oxo-5alpha-cholan-24-oic acid typically involves the oxidation of cholic acid derivatives. One common method includes the use of sodium hypochlorite as an oxidizing agent. The reaction is carried out at low temperatures, around -15°C, with acetic acid as a pH regulator and methanol as the solvent .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes, followed by purification steps such as crystallization. The crude product is typically converted to its barium salt, which is then purified and recrystallized to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3alpha-Hydroxy-6-oxo-5alpha-cholan-24-oic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other bile acid derivatives.
Reduction: Reduction reactions can convert the keto group back to a hydroxyl group.
Substitution: The hydroxyl group at the 3alpha position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, acetic acid.
Major Products
The major products formed from these reactions include various oxidized and reduced bile acid derivatives, which have different biological activities and applications .
Scientific Research Applications
3alpha-Hydroxy-6-oxo-5alpha-cholan-24-oic acid is used in several scientific research fields:
Chemistry: As an intermediate in the synthesis of other complex bile acids.
Biology: To study the metabolism and function of bile acids in the liver and intestines.
Medicine: Investigated for its potential therapeutic effects in liver diseases and cholesterol metabolism.
Industry: Used in the production of pharmaceuticals and as a biochemical reagent
Mechanism of Action
The compound exerts its effects primarily through interactions with bile acid receptors and transporters. It can modulate the expression of genes involved in bile acid synthesis and cholesterol metabolism. The molecular targets include the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor (TGR5), which play crucial roles in maintaining bile acid homeostasis .
Comparison with Similar Compounds
Similar Compounds
3alpha-Hydroxy-7-oxo-5beta-cholanic acid: Another bile acid derivative with similar properties but different biological activities.
Cholic acid: The parent compound from which 3alpha-Hydroxy-6-oxo-5alpha-cholan-24-oic acid is derived.
Lithocholic acid: A bile acid with a similar structure but different functional groups
Uniqueness
This compound is unique due to its specific oxidation state and functional groups, which confer distinct biological activities and make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(4R)-4-[(3R,5S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-20,25H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17-,18+,19+,20-,23-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZBXKZZDYMDCJ-NYGMMZBPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CC[C@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701269292 | |
Record name | (3α,5α)-3-Hydroxy-6-oxocholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701269292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10573-17-8 | |
Record name | (3α,5α)-3-Hydroxy-6-oxocholan-24-oic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10573-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3alpha-Hydroxy-6-oxo-5alpha-cholan-24-oic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010573178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC18168 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18168 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3α,5α)-3-Hydroxy-6-oxocholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701269292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3α-hydroxy-6-oxo-5α-cholan-24-oic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.042 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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